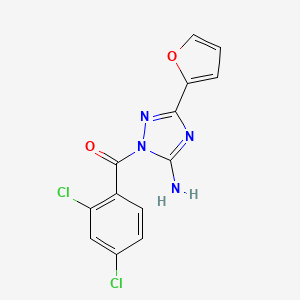![molecular formula C17H16N2O5 B5847827 methyl 3-{[(2,5-dimethylphenyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B5847827.png)
methyl 3-{[(2,5-dimethylphenyl)amino]carbonyl}-5-nitrobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-{[(2,5-dimethylphenyl)amino]carbonyl}-5-nitrobenzoate, commonly known as DMNB, is a chemical compound that has gained significant attention in the field of scientific research. DMNB is a yellow crystalline powder that is soluble in organic solvents and is widely used in various research applications.
Mecanismo De Acción
DMNB functions as a fluorescent probe by undergoing a photo-induced electron transfer (PET) process. In the presence of a biological molecule, the PET process is disrupted, leading to a change in the fluorescence emission of DMNB. The extent of the change in fluorescence emission is proportional to the concentration of the biological molecule, making DMNB an excellent tool for quantitative analysis.
Biochemical and Physiological Effects:
DMNB has been shown to have minimal toxicity and does not exhibit any significant biochemical or physiological effects. DMNB is stable under physiological conditions and can be used in biological samples without causing any interference.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DMNB has several advantages for use in lab experiments. It is easy to synthesize, has a high degree of purity, and exhibits strong fluorescence emission. DMNB is also stable under physiological conditions, making it an ideal candidate for use in biological samples. However, DMNB has some limitations, including its sensitivity to pH and temperature changes. DMNB also exhibits a relatively low quantum yield, which can limit its sensitivity in some applications.
Direcciones Futuras
DMNB has several potential future directions in scientific research. One potential application is in the development of biosensors for the detection of various biological molecules. DMNB can also be used in the development of new imaging techniques for the visualization of biological structures. Further research is needed to optimize the synthesis and properties of DMNB and to explore its potential applications in various scientific fields.
Conclusion:
DMNB is a valuable tool in scientific research for its ability to act as a fluorescent probe for the detection of various biological molecules. DMNB is easy to synthesize, exhibits strong fluorescence emission, and is stable under physiological conditions. DMNB has several potential future directions in scientific research and is an exciting area of exploration for researchers in various fields.
Métodos De Síntesis
DMNB can be synthesized by reacting 2,5-dimethylaniline with methyl 3-nitrobenzoate in the presence of a catalyst. The reaction is carried out under reflux conditions and requires careful monitoring of the reaction progress. The resulting product is purified by recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
DMNB has been widely used in scientific research for its ability to act as a fluorescent probe for the detection of various biological molecules. DMNB exhibits a strong fluorescence emission at 500 nm when excited at 400 nm, making it an ideal candidate for use in fluorescence-based assays. DMNB has been used for the detection of enzymes, proteins, and nucleic acids in various biological samples.
Propiedades
IUPAC Name |
methyl 3-[(2,5-dimethylphenyl)carbamoyl]-5-nitrobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O5/c1-10-4-5-11(2)15(6-10)18-16(20)12-7-13(17(21)24-3)9-14(8-12)19(22)23/h4-9H,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKNMJBQOWBUEMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-({4-[(3-fluorobenzyl)oxy]phenyl}carbonothioyl)morpholine](/img/structure/B5847748.png)

![1-[(3-chlorobenzyl)oxy]-2-(2-nitrovinyl)benzene](/img/structure/B5847759.png)
![5-(4-methoxyphenyl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B5847770.png)
![8-methoxy-2-(2-methoxyphenyl)-1,3-dimethylcyclohepta[c]pyrrol-4(2H)-one](/img/structure/B5847772.png)




![5-[1,2-dimethyl-6-(trifluoromethyl)-4(1H)-pyridinylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5847804.png)
![N'-[(2,4-dimethylphenoxy)acetyl]-2-methoxybenzohydrazide](/img/structure/B5847809.png)
![methyl 2-[(4-cyclohexyl-4-methylpentanoyl)amino]benzoate](/img/structure/B5847821.png)
![1-{[4,6-bis(ethylamino)-1,3,5-triazin-2-yl]thio}acetone](/img/structure/B5847833.png)
![3-[2,5-dimethyl-1-(4-pyridinyl)-1H-pyrrol-3-yl]-2-(3-nitrophenyl)acrylonitrile](/img/structure/B5847845.png)
